molecular formula C10H13BrClO4P B14393959 4-Bromo-2-chlorophenyl diethyl phosphate CAS No. 89997-19-3

4-Bromo-2-chlorophenyl diethyl phosphate

Cat. No.: B14393959
CAS No.: 89997-19-3
M. Wt: 343.54 g/mol
InChI Key: SSMYIEAYTJCVMV-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl diethyl phosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chlorophenyl diethyl phosphate can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

4-Bromo-2-chlorophenyl diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the development of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphates, but the presence of bromine and chlorine atoms may enhance its potency and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chlorophenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. Its enhanced potency as an acetylcholinesterase inhibitor makes it particularly effective in applications requiring high specificity and efficacy.

Properties

CAS No.

89997-19-3

Molecular Formula

C10H13BrClO4P

Molecular Weight

343.54 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) diethyl phosphate

InChI

InChI=1S/C10H13BrClO4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

SSMYIEAYTJCVMV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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